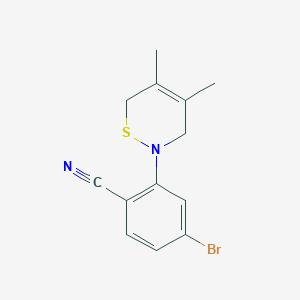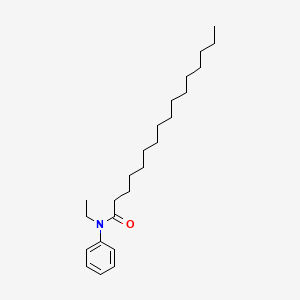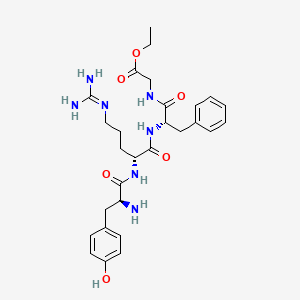
4-Bromo-2-(4,5-dimethyl-3,6-dihydro-2H-1,2-thiazin-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(4,5-dimethyl-3,6-dihydro-2H-1,2-thiazin-2-yl)benzonitrile is an organic compound that features a bromine atom, a benzonitrile group, and a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4,5-dimethyl-3,6-dihydro-2H-1,2-thiazin-2-yl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzonitrile and 4,5-dimethyl-3,6-dihydro-2H-1,2-thiazine.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or dichloromethane, and catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction.
Procedure: The starting materials are mixed and heated under reflux conditions. After the reaction is complete, the mixture is cooled, and the product is isolated through filtration or extraction techniques.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(4,5-dimethyl-3,6-dihydro-2H-1,2-thiazin-2-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiazine ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The benzonitrile group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzonitrile derivatives.
Scientific Research Applications
4-Bromo-2-(4,5-dimethyl-3,6-dihydro-2H-1,2-thiazin-2-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.
Biological Studies: Researchers can use this compound to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4,5-dimethyl-3,6-dihydro-2H-1,2-thiazin-2-yl)benzonitrile involves its interaction with specific molecular targets. The bromine atom and the thiazine ring can form non-covalent interactions, such as hydrogen bonds or van der Waals forces, with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,6-dihydro-2H-pyran: This compound shares the bromine atom and a similar ring structure but lacks the thiazine ring.
4-Bromo-2-(4,5-dimethyl-3,6-dihydro-2H-1,2-thiazol-2-yl)benzonitrile: This compound is closely related, with a thiazole ring instead of a thiazine ring.
Uniqueness
4-Bromo-2-(4,5-dimethyl-3,6-dihydro-2H-1,2-thiazin-2-yl)benzonitrile is unique due to the presence of both the bromine atom and the thiazine ring, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it valuable for various applications in research and industry .
Properties
CAS No. |
91534-24-6 |
|---|---|
Molecular Formula |
C13H13BrN2S |
Molecular Weight |
309.23 g/mol |
IUPAC Name |
4-bromo-2-(4,5-dimethyl-3,6-dihydrothiazin-2-yl)benzonitrile |
InChI |
InChI=1S/C13H13BrN2S/c1-9-7-16(17-8-10(9)2)13-5-12(14)4-3-11(13)6-15/h3-5H,7-8H2,1-2H3 |
InChI Key |
CMJWPLJAVZZGRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CSN(C1)C2=C(C=CC(=C2)Br)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14373435.png)
![11,13-Dioxadispiro[4.0.4.3]tridecan-12-one](/img/structure/B14373443.png)
![2-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14373454.png)



![2,2'-(Diphenylmethylene)bis[4-methyl-6-(2-methylcyclohexyl)phenol]](/img/structure/B14373474.png)



![3-[(E)-N-anilino-C-(2-methoxyphenyl)carbonimidoyl]-1H-quinoxalin-2-one](/img/structure/B14373494.png)
![5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14373501.png)


